Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a furan ring, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate, which involves the reaction of diphenylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Formation of the Tetrahydropyrimidine Core: The next step involves the cyclization of the piperazine intermediate with ethyl acetoacetate and urea under reflux conditions to form the tetrahydropyrimidine core.
Introduction of the Furan Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the tetrahydropyrimidine core, resulting in the formation of hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, hydroxyl derivatives, and various substituted piperazine compounds.
Scientific Research Applications
Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA gyrase.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial DNA gyrase, inhibiting its activity and thereby exerting antimicrobial effects.
Pathways Involved: The inhibition of DNA gyrase leads to the disruption of bacterial DNA replication and transcription, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds:
Cetirizine Dihydrochloride: A similar compound with a piperazine ring, used as an antihistamine.
2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethanol: Another compound with a piperazine ring, used in the treatment of psychiatric disorders.
Properties
Molecular Formula |
C28H30N4O4 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl 2-(4-benzhydrylpiperazin-1-yl)-4-(furan-2-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C28H30N4O4/c1-2-35-27(34)23-24(22-14-9-19-36-22)29-28(30-26(23)33)32-17-15-31(16-18-32)25(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-14,19,23-25H,2,15-18H2,1H3,(H,29,30,33) |
InChI Key |
NWBCSWZYBNKOGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CO5 |
Origin of Product |
United States |
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